CID 78066324

Description

CID 78066324 is a chemical compound registered in PubChem, a comprehensive database of chemical molecules and their properties. Based on structural similarities to betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) , this compound is hypothesized to belong to the triterpenoid class, which is known for diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The compound’s PubChem entry provides basic descriptors such as molecular formula, weight, and topological polar surface area, but experimental data on its pharmacokinetics, toxicity, or mechanism of action remain sparse.

Properties

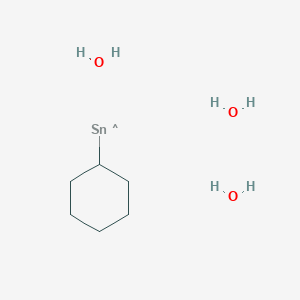

Molecular Formula |

C6H17O3Sn |

|---|---|

Molecular Weight |

255.91 g/mol |

InChI |

InChI=1S/C6H11.3H2O.Sn/c1-2-4-6-5-3-1;;;;/h1H,2-6H2;3*1H2; |

InChI Key |

BAZTVMXFYQFRRG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[Sn].O.O.O |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 78066324 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions would depend on the specific functional groups present in the compound. For example, oxidation reactions might involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions could utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions might involve nucleophilic or electrophilic reagents, depending on the nature of the substituent being introduced. The major products formed from these reactions would vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 78066324 has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it could be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it might be studied for its interactions with biological macromolecules or its effects on cellular processes. In medicine, it could be investigated for its potential therapeutic properties, such as its ability to modulate specific biochemical pathways or its efficacy in treating certain diseases. In industry, this compound could be utilized in the development of new materials or as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of CID 78066324 involves its interaction with specific molecular targets and pathways within biological systems. This interaction can lead to various biochemical effects, depending on the nature of the compound and the context in which it is used. For example, it might bind to a particular enzyme or receptor, thereby modulating its activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved would need to be elucidated through detailed experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78066324, we compare it with structurally and functionally related compounds, focusing on betulin derivatives and steroid-like substrates (Figure 8 in ) . Key comparisons include:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Findings :

Structural Differences: Unlike betulin derivatives, this compound lacks a caffeoyl or carboxylic acid moiety, suggesting distinct binding interactions. Its triterpenoid core may resemble betulin but with modifications that alter hydrophobicity or steric hindrance. Compared to sulfated steroids like DHEAS (CID 12594), this compound likely has a larger, more lipophilic structure, which could influence membrane permeability and target selectivity .

Activity Predictions :

- Betulinic acid (CID 64971) exhibits potent apoptosis-inducing activity due to its carboxyl group, which enhances interactions with cellular targets. This compound’s lack of this group suggests divergent mechanisms, possibly targeting enzymes like cytochrome P450 or transport proteins .

- The inhibitory potency of 3-O-caffeoyl betulin (CID 10153267) against cancer cells highlights the role of ester modifications in enhancing bioactivity. This compound’s unmodified structure may limit its efficacy unless optimized via derivatization.

Pharmacokinetic Considerations: Betulin (CID 72326) has high lipophilicity (LogP = 8.35), limiting aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.